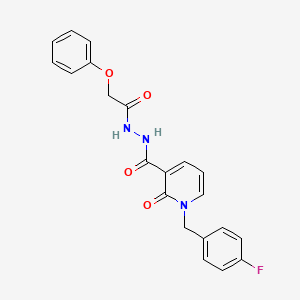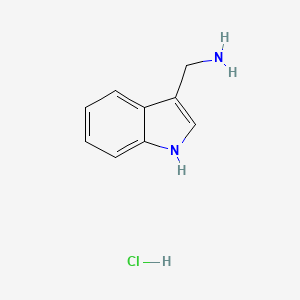![molecular formula C28H21N7O2 B2999392 N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-[1,1'-biphenyl]-4-carboxamide CAS No. 1019097-49-4](/img/structure/B2999392.png)
N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-[1,1'-biphenyl]-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of pyrazolo[3,4-d]pyrimidine . Pyrazolo[3,4-d]pyrimidines are a class of compounds that have been studied for their potential biological activities, including as inhibitors of CDK2, a protein involved in regulating the cell cycle . This makes them of interest in the field of cancer treatment .
Synthesis Analysis
The synthesis of similar pyrazolo[3,4-d]pyrimidine derivatives has been reported in the literature . The synthesis typically involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, or 7-thioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine . The synthesis can be done under ultrasonic-assisted conditions, which can improve yields .Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
A study outlined the synthesis of a novel series of pyrazolopyrimidines derivatives, showcasing their potential as anticancer and anti-5-lipoxygenase agents. This research highlighted the chemical versatility of the pyrazolopyrimidine scaffold and its relevance in developing compounds with targeted biological activities (Rahmouni et al., 2016).
Anticancer Activity
Further research into pyrazolopyrimidine derivatives demonstrated their cytotoxic effects against cancer cells. This includes the synthesis of 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, which were screened for their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, suggesting the potential of these compounds in cancer therapy (Hassan et al., 2014).
Fungicidal Applications
The compound's derivatives have also been explored for their systemic fungicidal properties, with studies describing the synthesis of pyrazolo[1,5-a]pyrimidine analogues of carboxin. These compounds exhibited significant activity against Basidiomycete species, indicating their potential in agricultural applications to combat fungal diseases (Huppatz, 1985).
Catalytic Synthesis Methods
Research has also focused on the development of efficient synthesis methods for pyrazolopyrimidines. For instance, a catalytic method involving heteropolyacids facilitated the synthesis of 6-aryl-1H-pyrazolo[3,4-d]pyrimidin-4[5H]-ones, showcasing advancements in synthetic chemistry that could streamline the production of these compounds for further study and application (Heravi et al., 2007).
Antibacterial Applications
The antibacterial activity of pyrazolopyrimidine derivatives has been investigated, with compounds exhibiting significant effects against various bacterial strains. This suggests a potential avenue for the development of new antibacterial agents based on the pyrazolopyrimidine core structure (Rahmouni et al., 2014).
Mecanismo De Acción
Target of Action
Similar compounds, such as substituted pyrazolo[4,3-d]pyrimidines, have been studied as cytokinin antagonists with antiproliferative effects on plant cells . These compounds have shown potent inhibition of human CDK1 , a protein kinase involved in cell cycle regulation.
Mode of Action
Bioisosteric replacements of the purine scaffold of the ligand roscovitine by different ring systems such as pyrazolo[3,4-d]pyrimidine have been achieved . This suggests that the compound might interact with its targets in a similar manner to roscovitine, which is known to inhibit CDKs by competing with ATP for the ATP-binding site.
Biochemical Pathways
Given its potential role as a cdk1 inhibitor , it could affect cell cycle regulation pathways, leading to antiproliferative effects.
Pharmacokinetics
Similar compounds have been synthesized for studies of pharmacokinetics and drug metabolism .
Result of Action
Given its potential role as a cdk1 inhibitor , it could induce cell cycle arrest and have antiproliferative effects.
Análisis Bioquímico
Biochemical Properties
Related compounds have been shown to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, from inhibitory to stimulatory effects, depending on the specific structure of the compound and the biomolecule it interacts with.
Cellular Effects
Related compounds have been shown to influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Propiedades
IUPAC Name |
N-[5-methyl-2-(4-oxo-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-6-yl)pyrazol-3-yl]-4-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H21N7O2/c1-18-16-24(30-26(36)21-14-12-20(13-15-21)19-8-4-2-5-9-19)35(33-18)28-31-25-23(27(37)32-28)17-29-34(25)22-10-6-3-7-11-22/h2-17H,1H3,(H,30,36)(H,31,32,37) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXTNERGDYUSRAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C4=NC5=C(C=NN5C6=CC=CC=C6)C(=O)N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H21N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-phenylmethoxy-N'-thieno[2,3-d]pyrimidin-4-ylmethanimidamide](/img/structure/B2999310.png)
![2-{2,4-Dioxo-1,3-diazaspiro[4.4]nonan-3-yl}ethane-1-sulfonyl fluoride](/img/no-structure.png)


![4-chloro-2-[5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol](/img/structure/B2999315.png)
![[4-(3-Methylphenyl)phenyl]methanamine](/img/structure/B2999316.png)
![(2E)-N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}-3-(thiophen-3-yl)prop-2-enamide](/img/structure/B2999318.png)
![[(3-methyl-1-phenyl-1H-pyrazol-5-yl)carbamoyl]methyl 3,4,5,6-tetrachloropyridine-2-carboxylate](/img/structure/B2999320.png)
![N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide](/img/structure/B2999322.png)
![N-cyclopentyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2999324.png)



![(E)-2-cyano-3-[1-(2,3-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]-N-(4-ethylphenyl)prop-2-enamide](/img/structure/B2999332.png)